5-Methylchroman-4-amine
CAS No.: 950645-15-5
Cat. No.: VC15994205
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 950645-15-5 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 5-methyl-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3 |
Standard InChI Key | DSSUVKQMJDZIDG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(CCOC2=CC=C1)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The molecular architecture of 5-methylchroman-4-amine centers on a chroman ring system—a fused benzene and pyran structure. The methyl substituent at position 5 and the amine group at position 4 introduce steric and electronic modifications that influence its reactivity (Fig. 1). The amine group enables hydrogen bonding, critical for molecular recognition in biological systems, while the methyl group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Properties of 5-Methylchroman-4-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | |
Molecular Weight | 163.22 g/mol | |
Density | 1.08 g/cm³ | |
Boiling Point | 262.6°C | |
Flash Point | 115.9°C |
Stereochemical Considerations
The compound exists as enantiomers due to the chiral center at position 4. The (R)- and (S)-configurations exhibit distinct physicochemical profiles, influencing their biological interactions. For instance, the (R)-enantiomer demonstrates a 15% higher solubility in aqueous buffers compared to its (S)-counterpart, a factor critical for pharmacokinetic optimization .
Synthesis and Production
Laboratory Synthesis
Synthetic routes typically begin with substituted phenols undergoing cyclization via Pechmann condensation. In one protocol, resorcinol derivatives react with β-keto esters under acidic conditions (e.g., polyphosphoric acid) at 75–80°C, yielding chroman-4-one intermediates. Subsequent reductive amination using sodium cyanoborohydride introduces the amine group, achieving yields of 68–72%.
Table 2: Comparative Synthesis Methods
Method | Conditions | Yield |
---|---|---|
Pechmann Condensation | H₃PO₄, 80°C, 2h | 70% |
Reductive Amination | NaBH₃CN, MeOH, rt | 72% |
Continuous Flow Reactor | PTC, 120°C, 5 min | 85% |
Industrial Manufacturing
Scalable production employs continuous flow reactors with phase-transfer catalysts (PTCs), reducing reaction times from hours to minutes while maintaining yields >85%. Automated purification systems, such as simulated moving bed chromatography, ensure >99% purity for pharmaceutical-grade material.
Physical and Chemical Properties
Reactivity Profile
The amine group participates in nucleophilic substitutions and acylation reactions, while the methyl group stabilizes the chroman ring against oxidative degradation. Bromination at position 7, as seen in derivatives like 7-bromo-5-methylchroman-4-amine, occurs regioselectively under radical conditions, highlighting the ring’s electron-rich character.
Stability Under Ambient Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with negligible degradation at room temperature over 12 months . Solutions in DMSO remain stable for >6 months when stored at -20°C .
Applications in Scientific Research
Medicinal Chemistry
As a scaffold for kinase inhibitors, 5-methylchroman-4-amine derivatives have yielded candidates with nanomolar affinity for EGFR and VEGFR2. Structure-activity relationship (SAR) studies indicate that halogenation at position 7 enhances potency by 3–5-fold compared to the parent compound.
Industrial Applications
The compound serves as a precursor for UV stabilizers in polymers, where its amine group quenches free radicals generated by photooxidation. Annual production exceeds 10 metric tons globally, driven by demand from the cosmetics and plastics industries.
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